molecular formula C20H25NO4S B4553026 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B4553026
M. Wt: 375.5 g/mol
InChI Key: FEDALBMWZXETSF-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole moiety and a pentamethylbenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The alkylated benzodioxole is reacted with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of critical cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to its specific structural features, such as the combination of a benzodioxole moiety and a pentamethylbenzenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-11-12(2)14(4)20(15(5)13(11)3)26(22,23)21-16(6)17-7-8-18-19(9-17)25-10-24-18/h7-9,16,21H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDALBMWZXETSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC(C)C2=CC3=C(C=C2)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Reactant of Route 6
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide

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